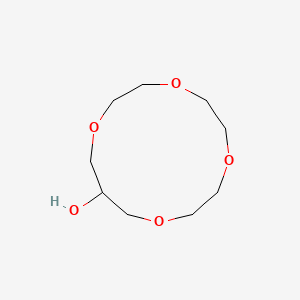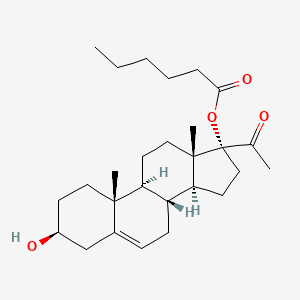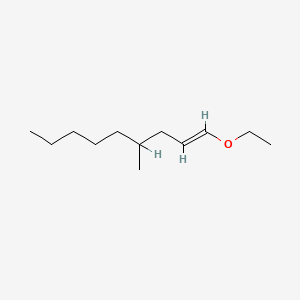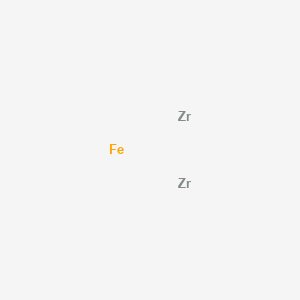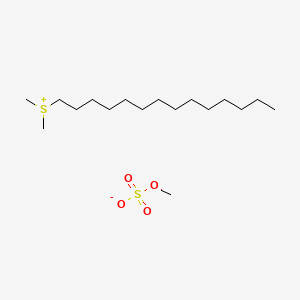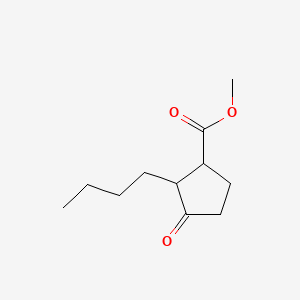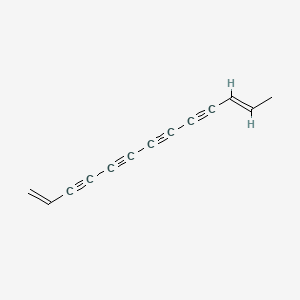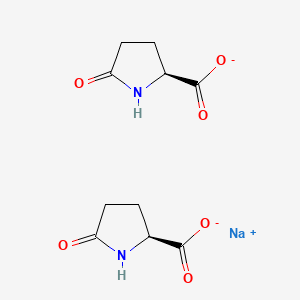
sodium;(2S)-5-oxopyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate, also known as sodium L-pyroglutamate, is a sodium salt of pyroglutamic acid. This compound is a derivative of the amino acid glutamic acid and is often found in various biological systems. It is known for its role in the metabolism of proteins and peptides.
準備方法
Synthetic Routes and Reaction Conditions: Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be synthesized through the cyclization of L-glutamic acid. The process involves heating L-glutamic acid in the presence of a dehydrating agent, such as acetic anhydride, to form pyroglutamic acid. The resulting pyroglutamic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration.
化学反応の分析
Types of Reactions: Sodium;(2S)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form other related compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylate derivatives, while reduction can yield various amino acid derivatives.
科学的研究の応用
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It plays a role in the study of protein and peptide metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
作用機序
The mechanism of action of sodium;(2S)-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to influence the metabolism of proteins and peptides by acting as a precursor for the synthesis of glutathione, an important antioxidant. Additionally, it may modulate neurotransmitter levels in the brain, contributing to its potential cognitive-enhancing effects.
類似化合物との比較
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Sodium glutamate: Both are derivatives of glutamic acid, but sodium glutamate is primarily used as a flavor enhancer in food.
Sodium pyroglutamate: This is essentially the same compound but may be referred to differently in various contexts.
L-pyroglutamic acid: The non-sodium form of the compound, which has similar biological roles but different solubility and reactivity properties.
特性
CAS番号 |
37675-88-0 |
|---|---|
分子式 |
C10H12N2NaO6- |
分子量 |
279.20 g/mol |
IUPAC名 |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1 |
InChIキー |
ZIANFPVTVNDULH-QHTZZOMLSA-L |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] |
正規SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




